![molecular formula C18H25N3O3 B2966789 N1-异戊基-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺 CAS No. 941979-94-8](/img/structure/B2966789.png)
N1-异戊基-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in treating various medical conditions. It belongs to a class of drugs called PPAR agonists, which activate the peroxisome proliferator-activated receptor (PPAR) in the body. PPARs are a group of nuclear receptor proteins that play a crucial role in regulating gene expression and cellular metabolism.
科学研究应用
合成化学
在合成化学中,用于合成草酰胺和相关化合物的新方法为创造 N1-异戊基-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺的衍生物提供了潜在途径。例如,已经开发出一种通过酸催化重排 2-取代-3-(2-硝基苯基)环氧乙烷来合成二-和单草酰胺的新合成方法。该方法操作简单、产率高,表明具有合成广泛的草酰胺衍生物的潜力,其中可能包括类似于 N1-异戊基-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺的化合物 (Mamedov 等人,2016)。
光电导率和光学非线性
对聚偶氮甲亚胺(一种具有高光电导率和二阶光学非线性的聚合物)的研究提供了对具有复杂分子结构(包括 N1-异戊基-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺)的化合物的电子和光学应用的见解。合成一种在有机溶剂中具有良好溶解性的新型聚偶氮甲亚胺,并具有咔唑部分和偶氮型非线性光学生色团,证明了创造具有高光电导率和非线性光学性质的材料的潜力 (Suh & Shim,2000)。
神经药理学
在神经药理学中,对食欲素受体及其拮抗剂的研究为理解与 N1-异戊基-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺结构相似的化合物的潜在神经活性特性提供了一个框架。食欲素受体在调节觉醒、压力、摄食行为和药物滥用方面发挥着重要作用。对这些受体(特别是食欲素 1 受体)的选择性阻断已被证明可以调节强迫性食物摄入,并可能为相关化合物的行为效应提供见解 (Piccoli 等人,2012)。
作用机制
Target of Action
The primary target of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation.
Mode of Action
N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation and an indirect inhibition of platelet aggregation .
Biochemical Pathways
By inhibiting FXa, N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa disrupts this cascade, reducing the formation of thrombin and, consequently, fibrin, the main component of blood clots .
Pharmacokinetics
N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has been identified as the major circulating metabolite of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in blood clot formation, which can help prevent thromboembolic diseases .
Action Environment
The action, efficacy, and stability of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can be influenced by various environmental factors. For instance, pH can affect its solubility, with the compound not ionizing at physiological pH (1.2 - 6.8), and its aqueous solubility across the physiological pH range is approximately 0.04 mg/mL . The compound’s octanol/water partition coefficient is 44.7 at pH 7.4, indicating its lipophilicity . These properties can influence the compound’s absorption and distribution in the body, thereby affecting its bioavailability and efficacy .
属性
IUPAC Name |
N-(3-methylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13(2)9-10-19-17(23)18(24)20-14-6-5-7-15(12-14)21-11-4-3-8-16(21)22/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWGXJZZKUGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。